4-Chloro-2h-chromen-2-one

Overview

Description

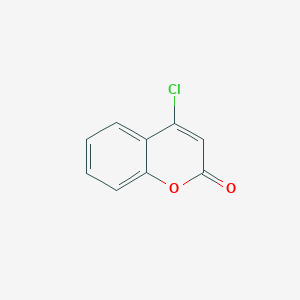

4-Chloro-2H-chromen-2-one is a halogenated coumarin derivative characterized by a chloro substituent at the 4-position of the chromen-2-one scaffold. Coumarins, including 2H-chromen-2-ones, are heterocyclic compounds with a benzopyrone backbone, widely studied for their pharmacological and industrial applications . The chloro group enhances the compound’s electrophilicity, making it a versatile intermediate in synthesizing bioactive hybrids, such as antiproliferative agents and antimicrobial derivatives . Its molecular formula is C₉H₅ClO₂, with a molecular weight of 194.61 g/mol .

Preparation Methods

Phosphoryl Oxychloride-Mediated Chlorination

Reaction Mechanism and Stoichiometry

The chlorination of 4-hydroxycoumarin to 4-chloro-2H-chromen-2-one proceeds via nucleophilic substitution, where the hydroxyl group (-OH) at the 4-position is replaced by a chlorine atom. POCl₃ acts as both the chlorinating agent and solvent in this reaction. The mechanism involves the formation of a phosphorylated intermediate, where the hydroxyl oxygen attacks the electrophilic phosphorus center in POCl₃, followed by the displacement of the chloride ion (Cl⁻) to yield the final product .

The stoichiometric ratio of 4-hydroxycoumarin to POCl₃ is typically 1:1, ensuring complete conversion while minimizing side reactions such as over-chlorination or decomposition .

Solvent-Assisted Chlorination Variations

Ethanol as a Reaction Medium

In modified protocols, anhydrous ethanol is employed as a solvent to facilitate milder reaction conditions. This approach is particularly useful for thermally sensitive substrates:

-

Procedure :

-

Advantages :

Comparative Analysis of Neat vs. Solvent-Based Methods

| Parameter | Neat Conditions | Solvent-Assisted |

|---|---|---|

| Temperature | 110–120°C | 25–40°C |

| Reaction Time | 6 hours | 12–24 hours |

| Yield | High (>85%) | Moderate (70–80%) |

| Purity | Excellent after recrystallization | Requires column chromatography |

Catalytic Enhancements and Microwave Assistance

Role of Acid Catalysts

The addition of catalytic dimethylformamide (DMF) or triethylamine (TEA) accelerates the reaction by stabilizing intermediates:

-

DMF-Assisted Protocol :

Purification and Characterization

Recrystallization Techniques

-

Solvent Selection : Methanol is preferred for recrystallization due to its moderate polarity, which effectively removes unreacted starting materials and phosphorylated byproducts .

-

Typical Recovery : 70–80% of the crude product is recovered as pure crystals.

Spectroscopic Characterization

-

IR Spectroscopy :

-

NMR Analysis :

Applications and Derivative Synthesis

This compound serves as a key intermediate for:

Chemical Reactions Analysis

4-Chloro-2h-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-chloro-2H-chromen-2-one exhibit notable antimicrobial properties. For instance, a study synthesized novel compounds based on this structure and evaluated their efficacy against various bacterial and fungal strains. The results indicated that these compounds showed moderate to good antimicrobial activity compared to standard drugs, suggesting their potential as therapeutic agents in treating infections caused by resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound Code | Bacterial Strains Tested | Fungal Strains Tested | Activity Level |

|---|---|---|---|

| V-1a | E. coli, S. typhi | A. niger, P. spp. | Moderate |

| V-1b | B. megaterium | A. flavus | Good |

Antitumor Properties

The compound has also been investigated for its antitumor activities. Research indicates that this compound derivatives can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). These compounds were found to induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

Table 2: Antitumor Activity Against Human Cell Lines

| Compound Code | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| V-1c | HepG2 | 15 |

| V-1d | MCF-7 | 20 |

Antioxidant Activity

In addition to antimicrobial and antitumor properties, derivatives of this compound have shown significant antioxidant activity. This is particularly relevant in combating oxidative stress-related diseases. The synthesized compounds were tested using various assays (e.g., DPPH radical scavenging assay), demonstrating their ability to neutralize free radicals effectively .

Synthetic Chemistry Applications

The synthesis of this compound derivatives involves several methodologies that are valuable in synthetic chemistry. For example, the reaction of this compound with different nucleophiles has been utilized to create a variety of functionalized coumarins with enhanced biological activities. These synthetic strategies are critical for developing new drugs and materials .

Table 3: Synthetic Methods for Derivatives

| Methodology | Description |

|---|---|

| Microwave-assisted synthesis | Facilitates rapid reaction under mild conditions |

| Copper-catalyzed reactions | Enhances yield and selectivity |

| Schiff base formation | Allows modification of biological properties |

Mechanism of Action

The mechanism of action of 4-Chloro-2h-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-Chloro-2H-chromen-2-one with related chromen-2-one derivatives:

Key Observations :

- Chlorine vs. Methyl Substitution : The 4-chloro derivative exhibits higher reactivity in nucleophilic substitution reactions compared to 4-methyl analogs, facilitating its use in synthesizing hybrids like caspase-activating antiproliferative agents .

- Ring Fusion : Naphtho-fused derivatives (e.g., benzo[h]chromen-2-one) show altered electronic properties and solubility due to extended conjugation, impacting their biological activity .

Antimicrobial Activity

- This compound Schiff Bases: Derivatives such as 3-(4-(substituted phenyl)prop-1-en-3-one)phenylimino)methyl-4-chloro-2H-chromen-2-one exhibit broad-spectrum antimicrobial activity. Compound 4b (MIC = 20 µg/mL) outperforms non-halogenated analogs against Gram-positive bacteria and fungi .

- 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one : Demonstrates moderate antifungal activity, highlighting the synergistic role of hydroxyl and chloro groups .

Anticancer Activity

- This compound Hybrids: Coumarin-2-cyanoacryloyl hybrids activate caspase-dependent apoptosis in cancer cells, with IC₅₀ values in the low micromolar range (e.g., 5u at 1.2 µM) .

- Amino-Side Chain Derivatives: Compounds like 6-chloro-7-(2,4-dichlorobenzyloxy)-4-phenylchromen-2-one (LD₅₀ = 5.0 µM in A549 lung cancer cells) show enhanced selectivity compared to non-substituted coumarins .

Structure-Activity Relationships (SAR)

- Halogenation : Chlorination at the 4-position increases electrophilicity, enhancing interactions with biological targets like DNA topoisomerases or microbial enzymes .

- Substituent Position : Methyl groups at the 6-position (e.g., 4-Chloro-6-methyl-2H-chromen-2-one) improve metabolic stability but reduce antimicrobial potency compared to 4-chloro derivatives .

- Hybridization: Conjugation with chalcone or cyanoacryloyl moieties amplifies anticancer activity by promoting DNA intercalation or kinase inhibition .

Biological Activity

4-Chloro-2H-chromen-2-one, also known as 4-chloro-coumarin, is a compound that belongs to the coumarin family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

This compound can be synthesized through various methods, including the reaction of salicylaldehyde with chloroacetic acid in the presence of a base. This compound serves as a precursor for numerous derivatives that enhance its biological activity. The structural modifications of this compound have been extensively studied to optimize its pharmacological effects.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study by Anthony et al. (2007) demonstrated that derivatives of this compound induce apoptosis in cancer cells by interacting with tubulin at colchicine binding sites, inhibiting polymerization and leading to G2/M cell-cycle arrest . Further investigations revealed that these compounds activate caspase pathways, promoting DNA fragmentation and reducing cell invasion and migration .

Table 1: Summary of Anticancer Studies on this compound Derivatives

| Study Reference | Cell Line Tested | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anthony et al. (2007) | Various cancer cell lines | Tubulin interaction | Induces apoptosis via caspase activation |

| Alblewi et al. (2019) | DU-145 prostate cancer cells | Caspase pathway activation | Significant reduction in cell migration |

| Luque-Agudo et al. (2019) | MCF-7 breast cancer cells | G2/M arrest | Enhanced cytotoxicity compared to controls |

Antimicrobial Activity

The antimicrobial potential of this compound has been documented in several studies. For instance, Barasara et al. (2018) synthesized various derivatives from this compound and evaluated their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate to good antimicrobial activity compared to standard antibiotics like streptomycin .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4-Butylamino-chromen-2-one | Staphylococcus aureus | Bacteriostatic/Bactericidal | 1 mg/mL |

| 4-(Phenylselanyl)-2H-chromen-2-one | E. coli | Bacteriostatic/Bactericidal | 3 mg/mL |

| 4-Chloro-coumarin Derivative A | Klebsiella pneumoniae | Bactericidal | 5 mg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. A study focused on the formulation of a nanoencapsulated version of a related compound (4-(Phenylselanyl)-2H-chromen-2-one) demonstrated significant antinociceptive effects in animal models. The research indicated that both free and nanoencapsulated forms exhibited prolonged anti-inflammatory effects in pain models .

Case Study: Pain Management

In a recent study, researchers investigated the efficacy of nanoencapsulated forms of coumarin derivatives for pain management. The results showed that these formulations significantly reduced pain responses in mice without notable toxicity, suggesting their potential use in clinical applications for managing pain and inflammation .

Q & A

Basic Research Questions

Q. How can 4-Chloro-2H-chromen-2-one be synthesized, and what factors influence yield optimization?

- Methodology : A common approach involves the Pechmann condensation, where substituted phenols react with β-keto esters in acidic conditions. For example, malonic acid and phenol derivatives in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst .

- Key considerations :

- Temperature control (80–100°C) to avoid side reactions.

- Use of anhydrous conditions to prevent hydrolysis of POCl₃.

- Substituent effects on the phenol ring (e.g., electron-withdrawing groups like Cl improve cyclization efficiency) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Required techniques :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the chloro substituent at position 4 causes deshielding of adjacent protons (e.g., H-3 and H-5 in 2H-chromen-2-one derivatives) .

- HRMS : Validate molecular ion peaks ([M+H⁺] or [M−Cl]⁺ fragments) with calculated masses (e.g., m/z 195.02 for C₉H₅ClO₂) .

- IR : Identify carbonyl stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How is crystallographic data for this compound derivatives obtained and refined?

- Workflow :

Data collection : Single-crystal X-ray diffraction (SCXRD) using Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K .

Structure solution : SHELXT or SHELXD for phase determination via direct methods .

Refinement : SHELXL for least-squares refinement, addressing thermal displacement parameters (ADPs) and hydrogen bonding networks .

- Metrics : Aim for R < 0.05 and wR < 0.10. Use Mercury CSD 2.0 for void analysis and packing pattern visualization .

Advanced Research Questions

Q. How can computational methods resolve contradictions between crystallographic and spectroscopic data for this compound derivatives?

- Case study : If NMR suggests a planar chromenone ring but XRD shows puckering:

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy minima for planar vs. non-planar conformers .

Cross-validate with Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions influencing crystal packing .

Re-examine NMR data for dynamic effects (e.g., variable-temperature NMR to detect conformational flexibility) .

Q. What strategies improve the regioselective functionalization of this compound for drug discovery?

- Methodology :

- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct Cl⁻ or other groups to specific positions. For example, Friedel-Crafts alkylation at position 6/8 via π-stacking interactions .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at position 3, leveraging Pd(PPh₃)₄ catalysts and microwave-assisted heating (80°C, 30 min) .

- Challenges : Competing side reactions (e.g., dimerization) require inert atmospheres and precise stoichiometry.

Q. How do intermolecular interactions in this compound crystals affect material properties?

- Analysis framework :

Mercury CSD : Calculate interaction motifs (e.g., C=O⋯H–C hydrogen bonds, Cl⋯π contacts) .

Packing similarity : Compare with Cambridge Structural Database (CSD) entries using RMSD < 0.5 Å for overlay .

Thermal stability : Correlate melting points (e.g., 180–220°C) with hydrogen-bond density using DSC/TGA .

Properties

IUPAC Name |

4-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYJFRSDLEQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170457 | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-88-8 | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17831-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.